![molecular formula C18H13ClN2O2S B3676318 N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B3676318.png)
N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide
Overview
Description
N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide, also known as BCTC, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a receptor that plays a crucial role in pain perception and inflammation.
Mechanism of Action
N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide exerts its pharmacological effects by selectively blocking TRPV1 channels, which are expressed in sensory neurons and play a crucial role in pain perception and inflammation. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and pro-inflammatory mediators, leading to the release of neuropeptides and neurotransmitters that contribute to pain and inflammation. By blocking TRPV1 channels, N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide inhibits the release of these pain mediators, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects, including reducing pain and inflammation, inhibiting the release of neuropeptides and neurotransmitters, and modulating the activity of immune cells. N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1 channels, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide also has some limitations, including its relatively short half-life, which may require frequent dosing, and its potential to interact with other ion channels and receptors, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide, including exploring its potential therapeutic applications in various pain and sensory disorders, investigating its mechanism of action in more detail, and developing more potent and selective TRPV1 antagonists. Other future directions may include studying the pharmacokinetics and pharmacodynamics of N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide in humans, identifying biomarkers of response to N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide, and exploring its potential use in combination with other drugs for synergistic effects.
Scientific Research Applications
N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in pain management, inflammation, and other related disorders. It has been shown to be effective in reducing pain and inflammation in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide has also been studied for its potential use in the treatment of migraine, itch, and other sensory disorders.
properties
IUPAC Name |
N-(4-benzamido-2-chlorophenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-14-11-13(20-17(22)12-5-2-1-3-6-12)8-9-15(14)21-18(23)16-7-4-10-24-16/h1-11H,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJCOGQBBILPQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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